
(2S)-2,3-Dihydropropyl beta-D-glucopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2,3-Dihydropropyl beta-D-glucopyranoside is a chemical compound belonging to the class of glycosides. Glycosides are molecules in which a sugar is bound to another functional group via a glycosidic bond. This compound is characterized by its specific stereochemistry and the presence of a glucopyranoside moiety, which is a glucose molecule in its pyranose form.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,3-Dihydropropyl beta-D-glucopyranoside typically involves the glycosylation of a suitable acceptor molecule with a glucopyranosyl donor. One common method is the use of a glucopyranosyl halide in the presence of a base to facilitate the formation of the glycosidic bond. The reaction conditions often include anhydrous solvents and low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis using glycosyltransferases, which are enzymes that catalyze the transfer of sugar moieties to acceptor molecules. This method is advantageous due to its specificity and mild reaction conditions, which can lead to higher yields and fewer by-products.
化学反应分析
Types of Reactions
(2S)-2,3-Dihydropropyl beta-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the glucopyranoside moiety can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield glucuronic acid derivatives, while reduction can produce deoxy sugars.
科学研究应用
(2S)-2,3-Dihydropropyl beta-D-glucopyranoside has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex glycosides and glycoconjugates.
Biology: The compound is used in studies of carbohydrate metabolism and enzyme activity.
Industry: It is used in the production of detergents and emulsifiers due to its surfactant properties.
作用机制
The mechanism by which (2S)-2,3-Dihydropropyl beta-D-glucopyranoside exerts its effects is primarily through its interaction with specific enzymes and receptors. The glucopyranoside moiety can bind to carbohydrate-binding proteins, such as lectins, which play a role in cell-cell recognition and signaling. Additionally, the compound can be metabolized by glycosidases, leading to the release of glucose and other metabolites that participate in various biochemical pathways.
相似化合物的比较
Similar Compounds
Methyl beta-D-glucopyranoside: Similar in structure but with a methyl group instead of a dihydropropyl group.
Octyl beta-D-glucopyranoside: Contains an octyl group, making it more hydrophobic and useful as a detergent.
Phenyl beta-D-glucopyranoside: Contains a phenyl group, which can enhance binding to aromatic receptors.
Uniqueness
(2S)-2,3-Dihydropropyl beta-D-glucopyranoside is unique due to its specific stereochemistry and the presence of a dihydropropyl group, which can influence its solubility, reactivity, and interaction with biological molecules. This makes it a valuable compound for specialized applications in research and industry.
属性
分子式 |
C9H18O8 |
|---|---|
分子量 |
254.23 g/mol |
IUPAC 名称 |
(2R,3R,4S,5S,6R)-2-[(2S)-2,3-dihydroxypropoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C9H18O8/c10-1-4(12)3-16-9-8(15)7(14)6(13)5(2-11)17-9/h4-15H,1-3H2/t4-,5+,6+,7-,8+,9+/m0/s1 |
InChI 键 |
NHJUPBDCSOGIKX-LHCONQACSA-N |
手性 SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@H](CO)O)O)O)O)O |
规范 SMILES |
C(C1C(C(C(C(O1)OCC(CO)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


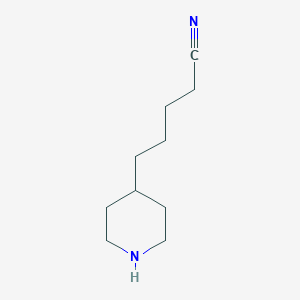
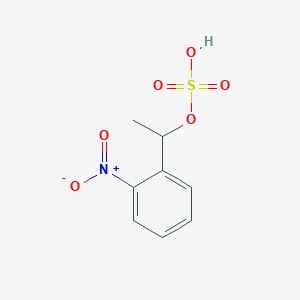
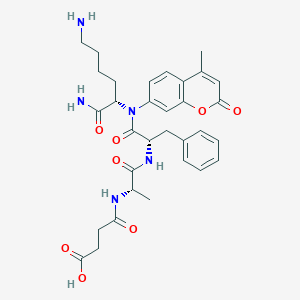

![(3E)-N-(4-bromophenyl)-3-[(4-nitrophenyl)methoxyimino]propanamide](/img/structure/B12829485.png)
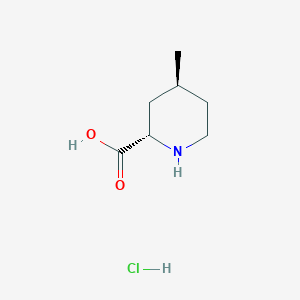
![2,2'-(2,2'-Dimethyl-[1,1'-biphenyl]-3,3'-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)](/img/structure/B12829492.png)
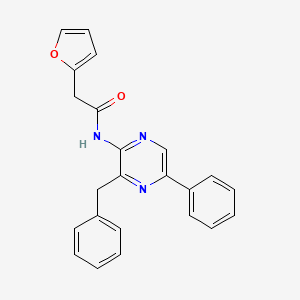
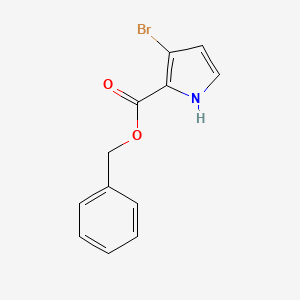
![2-(3-Aminopropyl)-1H-benzo[d]imidazol-6-amine](/img/structure/B12829508.png)
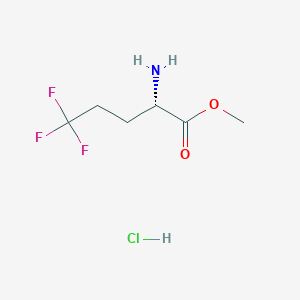
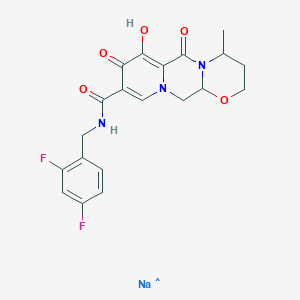
![(6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(diphenylphosphine oxide)](/img/structure/B12829526.png)

